molecular formula C8H5NO3S B3390162 5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid CAS No. 954230-95-6

5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B3390162
CAS No.: 954230-95-6
M. Wt: 195.2 g/mol
InChI Key: ASSDHSCKHFBLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid is a high-purity heterocyclic compound supplied as a chemical building block for research and development. This molecule, with the molecular formula C8H5NO3S and a molecular weight of 195.20 g/mol, integrates thiophene and oxazole rings with a carboxylic acid functional group . The carboxylic acid moiety offers a versatile site for further synthetic modification, making it a valuable intermediate in exploring novel chemical spaces . It is characterized by high purity, typically 98% or higher . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that handling requires precautions. The compound may be harmful if swallowed and cause skin or serious eye irritation . Adequate personal protective equipment should be worn, and the material should be used only in a well-ventilated area. For detailed safety information, please consult the relevant Safety Data Sheet (SDS) . The structural motif of thiophene-oxazole makes this compound a candidate for development in various advanced research fields, including the synthesis of pharmaceutical intermediates and functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)5-4-9-12-7(5)6-2-1-3-13-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSDHSCKHFBLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Thiophen 2 Yl 1,2 Oxazole 4 Carboxylic Acid and Analogues

Historical Overview of Oxazole (B20620) and Isoxazole (B147169) Synthesis Relevant to the Core Scaffold

The foundational methods for constructing oxazole and isoxazole rings have provided the basis for the synthesis of more complex derivatives, including those bearing a thiophene (B33073) substituent. These classical approaches, while sometimes limited in scope and efficiency, established the fundamental principles of heterocycle formation.

Classical Approaches (e.g., Robinson-Gabriel Synthesis, Van Leusen Synthesis)

Robinson-Gabriel Synthesis: Independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, this method involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole. wikipedia.orgnrochemistry.com The reaction is typically catalyzed by strong acids such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid. wikipedia.orgpharmaguideline.com The mechanism proceeds through the protonation of the acylamino ketone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. wikipedia.org While effective for certain substrates, the harsh conditions and potential for low yields with some dehydrating agents are notable drawbacks. wikipedia.org

Van Leusen Oxazole Synthesis: A significant advancement in oxazole synthesis was introduced by van Leusen and colleagues in 1972. mdpi.com This method allows for the one-pot synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, basic conditions. mdpi.comsynarchive.com TosMIC serves as a versatile C2N1 "3-atom synthon" with a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group. mdpi.comnih.gov The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, followed by the elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. mdpi.com

Classical Synthesis Starting Materials Key Reagents/Conditions Product Reference(s)
Robinson-Gabrielα-Acylamino ketoneH₂SO₄, PCl₅, or POCl₃2,5-Disubstituted oxazole wikipedia.orgnrochemistry.compharmaguideline.com
Van LeusenAldehyde, TosMICBase (e.g., K₂CO₃)5-Substituted oxazole mdpi.comsynarchive.com

Evolution of Regioselective Oxazole Formation

The challenge in early oxazole syntheses was often the control of regioselectivity, particularly when multiple reactive sites were present on the starting materials. The development of more sophisticated synthetic methods has allowed for greater control over the placement of substituents on the oxazole ring.

Early methods often relied on the inherent reactivity of the substrates, which could lead to mixtures of isomers. The advent of methodologies like the Van Leusen synthesis provided a more regioselective route to 5-substituted oxazoles. mdpi.com Further advancements have focused on the use of directing groups and milder reaction conditions to achieve high regioselectivity. For instance, palladium-catalyzed direct arylation of oxazoles can be tuned to favor either the C-2 or C-5 position by selecting appropriate phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org More recently, gold-catalyzed single oxygen transfer reactions have been developed for the highly regioselective synthesis of 4-trifluoromethylated oxazoles, where the trifluoromethyl group directs the nucleophilic attack. acs.org

Contemporary Approaches for Constructing the 1,2-Oxazole Core Bearing a Thiophene Substituent

Modern synthetic strategies for preparing thiophene-substituted 1,2-oxazoles focus on efficiency, versatility, and functional group tolerance. These methods often adapt classical reactions or employ novel catalytic systems to achieve the desired molecular architecture.

Van Leusen Oxazole Synthesis and its Adaptations for Heteroaromatic Aldehydes

The Van Leusen oxazole synthesis is a powerful tool for the preparation of 5-substituted oxazoles and has been successfully adapted for use with heteroaromatic aldehydes, including thiophene-2-carboxaldehyde. mdpi.comresearchgate.net The general mechanism, involving the reaction of the aldehyde with TosMIC in the presence of a base, remains the same. mdpi.com The use of ionic liquids as solvents has been shown to improve the efficiency of this reaction, and these solvents can often be recycled and reused. mdpi.com Microwave-assisted Van Leusen synthesis has also been reported as a high-yield and efficient method for the preparation of 5-aryl-1,3-oxazoles. nih.gov

A relevant synthesis of a precursor to the target molecule, 5-(thiophen-2-yl)oxazole-4-carbohydrazide, utilizes thiophenyl-2-formyl chloride and methyl isocyanoacetate, followed by reaction with hydrazine (B178648) hydrate. globethesis.com This approach highlights the utility of the Van Leusen-type chemistry in constructing the desired thiophene-substituted oxazole core.

Van Leusen Adaptation Thiophene Substrate Key Reagents Conditions Product Type Reference(s)
Ionic Liquid MediaThiophene-2-carboxaldehydeTosMIC, Aliphatic Halides[bmim]Br4,5-Disubstituted oxazole mdpi.com
Microwave-AssistedThiophene-2-carboxaldehydeTosMICMethanol5-(Thiophen-2-yl)oxazole nih.gov
Precursor SynthesisThiophenyl-2-formyl chlorideMethyl isocyanoacetate, Hydrazine hydrateNot specified5-(Thiophen-2-yl)oxazole-4-carbohydrazide globethesis.com

[3+2] Cycloaddition Reactions in 1,2-Oxazole Ring Formation

[3+2] Cycloaddition reactions are a cornerstone of five-membered heterocycle synthesis, and they are particularly well-suited for the formation of the 1,2-oxazole ring. These reactions typically involve the reaction of a nitrile oxide with an alkyne or a related dipolarophile.

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a sequential [3+2] cycloaddition/silicon-based cross-coupling reaction. organic-chemistry.org This method allows for the rapid variation of substituents at all three positions of the isoxazole ring. In the context of thiophene-substituted isoxazoles, a nitrile oxide bearing a thiophene moiety could be reacted with a suitable alkyne to construct the desired scaffold. Alternatively, a thiophene-containing alkyne could be reacted with a nitrile oxide. The regioselectivity of the cycloaddition is a key consideration in this approach.

Direct Functionalization Strategies from Carboxylic Acids

Recent advancements have enabled the direct synthesis of oxazoles from readily available carboxylic acids, bypassing the need for pre-activated derivatives like acid chlorides or esters. nih.gov This approach offers a more streamlined and efficient route to highly substituted oxazoles.

A notable example is a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent. nih.gov The reaction proceeds through the in-situ formation of an acylpyridinium salt, which is then trapped by an isocyanoacetate or TosMIC. nih.gov This methodology has been successfully applied to a broad range of substrates, including heteroaromatic carboxylic acids such as thiophene-2-carboxylic acid, demonstrating its utility in synthesizing compounds like 5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid and its analogues. acs.org

Direct Functionalization Starting Material Key Reagents Intermediate Product Reference(s)
Acylpyridinium Salt FormationThiophene-2-carboxylic acidTriflylpyridinium reagent, Isocyanoacetate/TosMICAcylpyridinium salt4,5-Disubstituted oxazole nih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene-Oxazole Linkage

The creation of a direct bond between a thiophene and an oxazole ring is a critical step in synthesizing the target compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the efficient formation of C-C bonds between distinct heterocyclic systems. nih.gov The general mechanism involves a catalytic cycle with palladium(0) and palladium(II) intermediates, comprising oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Commonly employed methods include the Suzuki-Miyaura, Stille, and Negishi couplings. In the context of the thiophene-oxazole linkage, a typical Suzuki-Miyaura approach would involve the reaction of a halogenated thiophene with an oxazole-boronic acid derivative (or vice versa) in the presence of a palladium catalyst and a base. For instance, the coupling of a bromothiophene with an appropriately substituted oxazole boronic acid can be facilitated by catalysts like palladium(II) acetate (B1210297) with a phosphine ligand such as SPhos. semanticscholar.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as decomposition, which can occur due to the high reactivity of certain positions on the thiophene ring. acs.org

Researchers have developed various palladium-based catalyst systems to improve efficiency and substrate scope. Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, for example, have proven to be particularly effective in the C-H activation of heteroarenes, offering another route for direct arylation. mdpi.com This C-H activation strategy can be a more atom-economical alternative to traditional cross-coupling, as it avoids the need to pre-functionalize one of the coupling partners with a halogen or organometallic group. acs.org

Below is a table summarizing representative palladium-catalyzed cross-coupling conditions for linking heterocyclic rings.

Coupling PartnersCatalyst SystemBaseSolventYieldReference
Bromothiophenes & Cyclopropylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O77-93% semanticscholar.org
2-Butylthiophene & 4-Bromoacetophenone[bis-(NHC)PdBr₂] complexKOAcDMAc94% conversion mdpi.com
Halogenated furan/thiophene & Boronic acidPd catalyst--High acs.org
Ethyl oxazole-4-carboxylate & 3-BromothiazolePd(PPh₃)₄-THF72% researchgate.net

Ring Transformation and Rearrangement Pathways for Oxazole Carboxylic Acids

The synthesis of oxazole and isoxazole carboxylic acids can also be achieved through elegant ring transformation and rearrangement reactions. These pathways often proceed through highly reactive intermediates, allowing for the construction of the desired heterocyclic core from different starting materials.

One notable method is the Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles. acs.org This reaction can be controlled to produce either isoxazole-4-carboxylic esters or oxazole-4-carboxylates depending on the reaction conditions and the nature of the acyl group. The process is believed to proceed through the formation of a transient 2-acyl-2H-azirine intermediate. acs.orgresearchgate.net This strained three-membered ring can then isomerize quantitatively into the more stable isoxazole or oxazole ring system. acs.orgresearchgate.net

Another classic transformation is the Cornforth rearrangement, which involves the thermal rearrangement of a 4-acyloxazole. wikipedia.org In this reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring effectively switch places. The mechanism begins with a pericyclic ring opening to form a nitrile ylide intermediate, which then undergoes cyclization to yield the rearranged oxazole. wikipedia.org The success of the reaction depends on the relative stability of the starting material and the product. wikipedia.org

Furthermore, base-catalyzed isoxazole-oxazole ring transformations have been reported. For example, ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate can be converted into 4-cyano-5-methyloxazol-2-ylacetic acid. rsc.org This particular transformation is proposed to occur via a Beckmann rearrangement mechanism. rsc.org

Synthesis of the Carboxylic Acid Functionality within the Scaffold

Introducing the carboxylic acid group at the C4 position of the oxazole ring is a key synthetic challenge. This can be accomplished either by building the ring from precursors already containing the carboxylate functionality or by functionalizing the pre-formed heterocyclic scaffold.

Several modern methods allow for the direct synthesis of oxazoles from carboxylic acids, streamlining the process. nih.gov One such efficient method employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ. nih.govacs.org The resulting acylpyridinium salt is then trapped by an isocyanoacetate to form the 4,5-disubstituted oxazole ring, directly incorporating the carboxylate group. nih.govacs.org

Alternatively, the carboxylic acid group can be introduced onto a pre-existing thiophene ring, which is then used to construct the oxazole. For thiophenes, this is often achieved through metallation followed by carbonation. beilstein-journals.org For example, a bromothiophene can be treated with a strong base like n-butyllithium (n-BuLi) to form a lithiated intermediate, which then reacts with carbon dioxide (CO₂) to yield the corresponding thiophenecarboxylic acid. beilstein-journals.org Another approach is palladium-catalyzed carbonylation, where a halogenated thiophene is reacted with carbon monoxide (CO) under palladium catalysis. beilstein-journals.org

The synthesis of isoxazole-4-carboxylic acid derivatives has also been achieved through the domino isoxazole-isoxazole isomerization of 4-acyl-5-aminoisoxazoles, which yields isoxazole-4-carboxylic amides. acs.org

Chemo- and Regioselectivity in Target Compound Synthesis and Isolation

Achieving the correct arrangement of substituents on the heterocyclic rings—known as regioselectivity—is paramount in the synthesis of this compound. The inherent electronic properties of the thiophene and oxazole rings dictate the reactivity of different positions, influencing the outcome of synthetic steps.

In electrophilic substitution or metallation of thiophene, the C2 and C5 positions are generally more reactive than the C3 and C4 positions. acs.org This inherent reactivity can be exploited to selectively functionalize the C2 position of the thiophene ring for subsequent coupling to the C5 position of the oxazole. However, if multiple reactive sites are present, protecting groups or carefully controlled reaction conditions are necessary to prevent the formation of undesired isomers.

Similarly, when functionalizing an oxazole ring, regioselectivity is a key consideration. The deprotonation of substituted oxazole carboxylic acids using strong bases like lithium diisopropylamide (LDA) or n-BuLi can lead to the formation of specific anionic intermediates. rsc.org The position of deprotonation is influenced by the directing effects of the existing substituents. For instance, in 2,4-dimethyloxazole-5-carboxylic acid, deprotonation occurs specifically at the 2-methyl position. rsc.org Such selective metallation allows for the introduction of new functional groups at a desired position with high precision.

In cross-coupling reactions, chemo- and regioselectivity are controlled by the specific placement of halogens and organometallic groups on the coupling partners. For example, in a Suzuki-Miyaura coupling between 2-bromothiophene (B119243) and an oxazole-5-boronic acid, the reaction is directed to occur between the C2 of the thiophene and the C5 of the oxazole. Careful purification and isolation techniques, such as chromatography, are essential to separate the target compound from any regioisomeric byproducts.

Green Chemistry Principles and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to reduce environmental impact. mdpi.comnih.gov These principles focus on aspects such as atom economy, use of safer solvents, energy efficiency, and waste reduction. nih.gov

One significant advancement is the use of non-conventional energy sources to drive reactions. Microwave irradiation has been shown to enhance reaction rates, improve product yields, and increase selectivity in the synthesis of isoxazole derivatives compared to traditional heating methods. nih.gov Similarly, ultrasound-assisted synthesis, or sonochemistry, has emerged as an eco-friendly alternative. mdpi.comnih.gov Ultrasound can accelerate reaction kinetics, reduce energy consumption, and minimize the formation of byproducts. mdpi.comnih.gov

The choice of solvent is another core tenet of green chemistry. Many traditional syntheses rely on volatile and often toxic organic solvents. mdpi.com Green approaches prioritize the use of safer alternatives, with water being an ideal green solvent. semnan.ac.ir For example, three-component reactions to form isoxazol-5(4H)-ones have been successfully carried out in water, eliminating the need for organic solvents and catalysts. semnan.ac.ir Some protocols have even been developed to run under natural sunlight, a clean and abundant energy source. semnan.ac.ir

Catalyst reusability and the avoidance of hazardous reagents are also key considerations. The development of protocols that utilize recyclable catalysts or avoid the use of toxic metal catalysts aligns with sustainable synthetic goals. preprints.org By integrating these green methodologies, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally benign. mdpi.compreprints.org

Green MethodAdvantagesExample ApplicationReference
Microwave IrradiationEnhanced reaction rate, high selectivity, improved yieldSynthesis of various isoxazole derivatives nih.gov
Ultrasonic IrradiationReduced reaction times, lower energy use, use of green solventsMulti-component reactions, cyclizations, cross-couplings mdpi.comnih.gov
Use of Water as SolventEliminates volatile organic solvents, non-toxic, safeThree-component synthesis of 4-arylidene-isoxazole-5(4H)-ones semnan.ac.ir
Natural SunlightClean, cheap, and available energy sourceSynthesis of 4-arylidene-isoxazole-5(4H)-ones semnan.ac.ir

Chemical Reactivity and Transformations of 5 Thiophen 2 Yl 1,2 Oxazole 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the oxazole (B20620) ring is a primary site for several classical organic reactions. Its reactivity is standard for aromatic carboxylic acids, though potentially modulated by the electronic properties of the attached heterocyclic system.

The carboxylic acid functionality of 5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives with modified properties. These transformations typically proceed through the activation of the carboxyl group. nih.gov

Esterification: This reaction involves converting the carboxylic acid to an ester in the presence of an alcohol and an acid catalyst, or by using a coupling reagent. A common method is the Steglich esterification, which uses reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP). sci-hub.se

Amidation: The formation of amides from the carboxylic acid requires reaction with an amine. This is often facilitated by coupling agents that convert the hydroxyl group of the acid into a better leaving group. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or EDC are commonly employed to achieve high yields under mild conditions. sci-hub.senih.gov These methods are widely used in peptide synthesis and can be applied to complex molecules. researchgate.net

The general schemes for these reactions are as follows:

Esterification: R-COOH + R'-OH → R-COOR' + H₂O

Amidation: R-COOH + R'-NH₂ → R-CONHR' + H₂O

Table 1: Common Reagents for Esterification and Amidation This is an interactive data table. You can sort and filter the data.

Reaction Type Coupling Reagent Activator/Base Typical Conditions
Esterification EDC DMAP Room Temperature
Esterification DCC DMAP Room Temperature
Amidation HBTU DIPEA Room Temperature
Amidation EDC HOBt Room Temperature

The stability of the carboxylic acid group on the oxazole ring is a critical consideration. Oxazole-4-carboxylic acids, particularly those with certain substituents, can be susceptible to decarboxylation. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable, readily undergoing decarboxylation. nih.gov While this compound does not possess the 5-hydroxy group, the stability of the C4-carboxy group can still be influenced by reaction conditions.

Decarboxylation would involve the loss of carbon dioxide (CO₂) to yield 5-(thiophen-2-yl)-1,2-oxazole. This process is often thermally induced or catalyzed by acid or base. The stability of the resulting carbanion or the transition state leading to it determines the facility of the reaction. The electron-withdrawing nature of the isoxazole (B147169) ring could potentially stabilize a transient negative charge at the C4 position, thereby facilitating decarboxylation under certain forcing conditions.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene (B151609) or even other five-membered heterocycles like thiophene (B33073). The presence of the nitrogen and oxygen atoms and the weak N-O bond are key determinants of its chemical behavior.

Electrophilic substitution on the parent oxazole ring typically occurs at the C5 position. tandfonline.com However, in this compound, this position is already occupied by the thiophene ring. The oxazole ring itself is generally electron-deficient and less reactive towards electrophiles than benzene. tandfonline.com

Nucleophilic substitution reactions on oxazole rings are generally uncommon unless an activating group is present. tandfonline.com The electron-deficient nature of the ring, however, can make it susceptible to nucleophilic attack, potentially leading to ring-opening rather than direct substitution.

Nucleophilic attack could be directed at the carbon atoms of the oxazole ring. For instance, strong nucleophiles might add to the C=N bond, initiating a cascade of reactions. While direct SNAr-type substitution on the oxazole ring is rare, the presence of a good leaving group at positions C3 or C5 could enable such reactions, although this is not the case for the parent compound. Nucleophilic attack is more likely to be involved in ring transformation reactions. nih.gov

The 1,2-oxazole ring is known to undergo ring-opening and rearrangement reactions under various conditions, primarily due to the inherent weakness of the N-O bond.

Azirine Intermediates: A characteristic reaction of isoxazoles is their isomerization to 2H-azirines, which are highly strained three-membered rings. researchgate.net This transformation can be initiated thermally or photochemically and involves cleavage of the N-O bond. The resulting azirine can then serve as a versatile intermediate for the synthesis of other heterocyclic systems. researchgate.netbeilstein-journals.org For instance, 2-carbonyl-2H-azirines can rearrange back to isoxazoles or be trapped by nucleophiles. researchgate.net Acylazirines can also isomerize to oxazoles under basic conditions. researchgate.net

Photolysis: The oxazole ring system is susceptible to photolysis. tandfonline.com UV irradiation can lead to the cleavage of the ring, often proceeding through nitrile ylide intermediates. rsc.org These intermediates are highly reactive and can undergo various subsequent reactions, including cycloadditions or rearrangements, leading to a variety of products. rsc.org Another pathway for degradation is through photo-oxidation, particularly in the presence of singlet oxygen, which can attack the oxazole ring via a [4+2]-cycloaddition, leading to products like triamides. acs.orgnih.gov

Table 2: Key Reactive Intermediates in Oxazole Transformations This is an interactive data table. You can sort and filter the data.

Trigger Intermediate Subsequent Reaction(s)
Heat/Light 2H-Azirine Rearrangement to oxazole, trapping with nucleophiles
Light (UV) Nitrile Ylide Cycloaddition, rearrangement

Reactivity of the Thiophene Moiety

The thiophene ring in this compound is directly attached at its 2-position to a strongly electron-withdrawing 1,2-oxazole-4-carboxylic acid group. This substituent significantly modulates the electron density of the thiophene ring, thereby influencing its susceptibility to various chemical transformations.

Electrophilic Substitution on the Thiophene Ring

While the thiophene ring is inherently more reactive towards electrophiles than benzene, the presence of an electron-withdrawing group (EWG) at the C2 position causes significant deactivation. askfilo.com The 1,2-oxazole-4-carboxylic acid moiety reduces the electron density of the thiophene ring, making electrophilic substitution reactions more challenging compared to unsubstituted thiophene.

The directing effect of the C2-substituent must also be considered. Electron-withdrawing groups on a thiophene ring direct incoming electrophiles primarily to the C4 and C5 positions. askfilo.com Resonance structures indicate that the C5 position is generally more favored for substitution than the C4 position in 2-substituted thiophenes bearing an EWG. Therefore, electrophilic attack on this compound is predicted to yield the 5-substituted thiophene derivative as the major product, with the 4-substituted isomer as a potential minor product. Harsher reaction conditions are typically required to overcome the deactivating effect of the substituent.

ReactionTypical ReagentsPredicted Major ProductPredicted Minor ProductNotes
Halogenation (Bromination)Br2 in acetic acid, or N-Bromosuccinimide (NBS)5-(5-Bromo-thiophen-2-yl)-1,2-oxazole-4-carboxylic acid5-(4-Bromo-thiophen-2-yl)-1,2-oxazole-4-carboxylic acidReaction conditions need to be controlled to avoid polyhalogenation. wikipedia.org
NitrationHNO3/H2SO4 or milder nitrating agents (e.g., acetyl nitrate)5-(5-Nitro-thiophen-2-yl)-1,2-oxazole-4-carboxylic acid5-(4-Nitro-thiophen-2-yl)-1,2-oxazole-4-carboxylic acidStrongly acidic conditions may lead to degradation.
Friedel-Crafts AcylationAcyl chloride/Lewis acid (e.g., AlCl3)5-(5-Acetyl-thiophen-2-yl)-1,2-oxazole-4-carboxylic acid5-(4-Acetyl-thiophen-2-yl)-1,2-oxazole-4-carboxylic acidThe reaction is often sluggish on deactivated thiophenes and may require a more reactive catalyst system. wikipedia.org

Oxidation and Reduction Chemistry of the Thiophene Unit

The thiophene moiety can undergo both oxidation and reduction, although its stability often requires specific reagents to achieve these transformations.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide) using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net These oxidized species are generally unstable. nih.gov Thiophene S-oxides are highly reactive dienes and can undergo Diels-Alder reactions. semanticscholar.org The presence of bulky or electron-withdrawing substituents can increase the thermal stability of thiophene S,S-dioxides. researchgate.net For the title compound, oxidation would likely yield the corresponding thiophene S-oxide or S,S-dioxide, which could be intermediates for further transformations.

Oxidative conditions can also lead to ring cleavage or hydroxylation of the thiophene ring. For instance, the metabolism of certain thiophene-containing drugs involves enzymatic hydroxylation, often at the C5 position, which can lead to the formation of reactive metabolites. nih.govnih.gov

Reduction: The reduction of the thiophene ring is also a viable transformation. Catalytic hydrogenation can lead to the saturation of the ring, forming the corresponding tetrahydrothiophene (B86538) derivative. However, a common challenge in the hydrogenation of thiophenes is catalyst poisoning by the sulfur atom. wikipedia.org

A characteristic reaction of thiophenes is reductive desulfurization using Raney nickel. This reaction results in the cleavage of the C-S bonds and saturation of the remaining carbon chain, effectively opening the ring. wikipedia.org For this compound, this reaction would yield a substituted octane (B31449) derivative, demonstrating a significant structural transformation.

TransformationReagentsPotential Product(s)Key Characteristics
Oxidation (S-Oxidation)Peroxy acids (e.g., m-CPBA)5-(Thiophen-2-yl 1-oxide)-1,2-oxazole-4-carboxylic acid or the corresponding 1,1-dioxideProducts are often unstable and can act as dienes in cycloaddition reactions. researchgate.netsemanticscholar.org
Reduction (Saturation)H2 with a suitable catalyst (e.g., Pd/C)5-(Tetrahydrothiophen-2-yl)-1,2-oxazole-4-carboxylic acidRequires robust catalysts to overcome sulfur poisoning. wikipedia.org
Reduction (Desulfurization)Raney Nickel4-(1,2-Oxazole-4-carboxylic acid)-substituted octane derivativeResults in ring-opening and removal of the sulfur atom. wikipedia.org

Intermolecular and Intramolecular Reaction Dynamics of the Integrated System

The combined functionalities of this compound—namely the carboxylic acid, the isoxazole ring, and the thiophene ring—allow for a range of intermolecular and intramolecular reactions.

Intermolecular Reactions: The carboxylic acid group is the most prominent site for intermolecular reactions. It can readily undergo standard transformations such as:

Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

Amidation: Reaction with amines, often mediated by coupling agents (e.g., DCC, EDC), to produce amides. These derivatives are frequently explored in medicinal chemistry.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which is a versatile intermediate for further functionalization. beilstein-journals.org

Intramolecular Reactions: Intramolecular reactions would typically require prior functionalization of the thiophene ring. For example, if an amino or hydroxyl group were introduced onto the thiophene ring (e.g., via nitration followed by reduction), an intramolecular cyclization could be envisioned.

Lactam/Lactone Formation: Introduction of a nucleophilic group (like -NH₂ or -OH) at the C3 position of the thiophene ring could potentially lead to intramolecular cyclization with the C4-carboxylic acid of the oxazole, forming a new fused heterocyclic system.

Reductive Cyclization: If a nitro group is introduced at the C3 position of the thiophene, reductive cyclization (e.g., using triethyl phosphite) could lead to the formation of a condensed thieno-isoxazolo-pyrrolone system, analogous to the synthesis of benzothieno[3,2-b]indoles from 2-(2-nitroaryl)thiophenes. rsc.org

The isoxazole ring itself can participate in reactions, though it is generally stable. Under certain reductive conditions (e.g., catalytic hydrogenation), the N-O bond of the isoxazole ring can be cleaved, which can lead to a variety of ring-opened or rearranged products, further expanding the synthetic utility of the core scaffold.

Derivatives and Analogues: Design Principles and Structure Property Relationships

Design Strategies for 5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid Analogues

The design of analogues of this compound is largely guided by structure-activity relationship (SAR) studies. These studies aim to identify the key structural motifs responsible for a compound's specific properties and to use this information to design new molecules with improved characteristics. A central strategy involves the modification of the substituents on both the thiophene (B33073) and isoxazole (B147169) rings, as well as alterations to the carboxylic acid group.

In the development of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, for instance, a key design principle was based on the molecular structure of a previously identified lead compound. nih.gov The SAR studies revealed the critical importance of an unsubstituted thiophene ring at the 5-position of the isoxazole core for enhanced activity. nih.gov This highlights a common design strategy: identifying a "privileged" scaffold and then systematically modifying peripheral functional groups to optimize desired properties.

Another important design consideration is the introduction of fluorine-containing groups. The incorporation of a trifluoromethyl (-CF3) group at the 4-position of the isoxazole ring has been shown to be beneficial in certain contexts. nih.gov This strategy is often employed in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.

Functional Group Modifications and their Impact on Molecular Characteristics

Modifications of the functional groups on the this compound scaffold can have a profound impact on its physicochemical and biological properties. The carboxylic acid group, in particular, is a primary site for modification. It can be converted to esters, amides, or other bioisosteres to alter polarity, solubility, and hydrogen bonding capacity. For example, the conversion of the carboxylic acid to its ethyl ester, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is a common synthetic step that can be reversed by hydrolysis. nih.gov

The thiophene ring is another key area for functional group modification. The introduction of substituents on the thiophene ring can influence the electronic properties of the entire molecule. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups on the thiophene ring can modulate the electron density of the π-system, which in turn can affect its interactions with other molecules. However, as noted in SAR studies of related compounds, maintaining an unsubstituted thiophene ring can be crucial for certain biological activities. nih.gov

The isoxazole ring itself can also be modified. The introduction of a trifluoromethyl group at the 4-position has been shown to be a key determinant of activity in some analogue series. nih.gov The replacement of this group with a difluoromethyl (-CF2H) group, a bioisostere of -CF3, can be explored to fine-tune the electronic and steric properties of the molecule.

Heterocyclic Ring System Variations and Isomeric Scaffolds

Variations in the heterocyclic ring systems of this compound can lead to the discovery of novel scaffolds with distinct properties. One common approach is the replacement of the thiophene ring with other five-membered heterocyclic rings such as furan, pyrrole, or thiazole. researchgate.net This can influence the aromaticity and electronic nature of the resulting molecule. nycu.edu.tw Thiophene is considered a bioisostere of a phenyl ring, and in some cases, replacing it with a benzene (B151609) ring can provide valuable SAR insights. acs.org

Isomeric variations of the core scaffold are also of interest. For example, the position of the nitrogen and oxygen atoms in the oxazole (B20620) ring can be altered to generate different isomers, such as isoxazoles where the heteroatoms are in the 1,2-position versus oxazoles where they are in the 1,3-position. semanticscholar.org Furthermore, the point of attachment of the thiophene ring to the isoxazole can be varied.

The synthesis of different isomeric scaffolds can be achieved through various synthetic routes. For instance, the van Leusen reaction can be employed to create oxazole rings from α,β-unsaturated aldehydes and TosMIC, providing a pathway to 5-substituted oxazole compounds. nih.gov

Structure-Property Correlation Studies at the Molecular Level

Understanding the relationship between the molecular structure of this compound and its properties is crucial for rational design. These studies often involve a combination of experimental and computational methods to probe the electronic properties, conformation, and π-conjugation of the molecule.

Electronic Properties: The electronic properties of this compound are largely determined by the interplay between the electron-rich thiophene ring and the isoxazole ring. The presence of the sulfur atom in the thiophene ring and the nitrogen and oxygen atoms in the isoxazole ring introduces heteroatoms with different electronegativities, leading to a specific charge distribution across the molecule. researchgate.net The π-conjugation between the two rings allows for electron delocalization, which can be influenced by substituents on either ring. acs.org Theoretical calculations, such as those based on density functional theory (DFT), can provide insights into the electronic structure and band gaps of related conjugated thiophene-based polymers. researchgate.net

π-Conjugation: The extent of π-conjugation between the thiophene and isoxazole rings affects the electronic and optical properties of the molecule. The aromatic delocalization energies of thiophene and other heterocycles play a role in the degree of charge transfer and bond-length alternation across the conjugated system. nycu.edu.tw The π-electron densities at different positions of the thiophene ring are greater than in benzene, which contributes to its electronic characteristics. nycu.edu.tw

Scaffold Hopping and Bioisosteric Replacements in Related Systems

Scaffold hopping is a powerful strategy in drug discovery and materials science that involves replacing the core structure of a molecule with a different, yet functionally similar, scaffold. dundee.ac.uk This approach can lead to the discovery of novel compounds with improved properties, such as enhanced solubility or metabolic stability, while retaining the desired activity of the original molecule. unica.it

In the context of this compound, scaffold hopping could involve replacing the thiophene-isoxazole core with other heterocyclic systems. For example, the thiophene ring, which is a known potential toxicophore, could be replaced by a quinazolinone ring to generate compounds with different biological profiles. researchgate.net

Bioisosteric replacement is a related concept that involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. nih.gov This is a widely used technique to optimize the properties of a lead compound.

Common bioisosteric replacements for the thiophene ring include:

Phenyl ring: As a classic bioisostere, the phenyl ring offers a similar size and shape. acs.org

Pyridine ring: The introduction of a nitrogen atom can alter the electronic properties and hydrogen bonding potential. nih.gov

Furan ring: Replacing sulfur with oxygen can impact the aromaticity and metabolic stability. nih.gov

The carboxylic acid group can also be replaced with various bioisosteres, such as:

Tetrazole: This acidic heterocycle can mimic the charge and pKa of a carboxylic acid while potentially improving metabolic stability and oral bioavailability. researchgate.net

Hydroxamic acid

Acylsulfonamide researchgate.net

3-Hydroxyisoxazole researchgate.net

The following table provides examples of bioisosteric replacements for key functionalities within the this compound scaffold.

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Thiophene RingPhenyl RingSimilar size and shape, modulates electronic properties. acs.org
Thiophene RingPyridine RingIntroduces a nitrogen atom, altering electronics and H-bonding. nih.gov
Thiophene RingFuran RingReplaces sulfur with oxygen, affecting aromaticity and metabolism. nih.gov
Carboxylic AcidTetrazoleMimics acidity, can improve metabolic stability and bioavailability. researchgate.net
Carboxylic AcidAcylsulfonamideActs as a carboxylic acid surrogate with similar pKa. researchgate.net

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," sufficient information to construct a detailed and scientifically accurate article as per the requested outline is not publicly available. Searches have yielded basic information such as molecular formula and weight, but have not provided the specific experimental data required for a thorough analysis of its spectroscopic characteristics.

Therefore, this article cannot be generated at this time due to the lack of detailed research findings and data for the following sections:

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties:Information regarding the absorption and emission maxima (λ_max) and molar absorptivity (ε), which are crucial for understanding the electronic transitions and photophysical properties of the compound, is not available.

Due to these limitations, it is not possible to provide the in-depth, data-driven article requested. Further experimental research and publication of the findings for "5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid" are required to fulfill this request.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state, as well as details about intermolecular interactions that dictate the crystal packing. While the specific crystal structure of this compound is not publicly available in crystallographic databases, analysis of closely related analogues provides valuable insights into the likely solid-state conformation and packing of this molecule.

The structural elucidation of analogues of this compound by single-crystal X-ray diffraction reveals key features of the isoxazole (B147169) ring and its substituents. For instance, the crystal structure of 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, an analogue containing a dihydro-isoxazole ring, has been determined, offering a model for understanding the conformational behavior of this heterocyclic system.

Intermolecular interactions are fundamental to the formation of a stable crystal lattice. In the case of the analogue 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, the crystal packing is stabilized by O—H⋯N hydrogen bonds, which link the molecules into chains. researchgate.net For this compound, the presence of the carboxylic acid group would introduce strong hydrogen bonding capabilities, likely leading to the formation of hydrogen-bonded dimers or more complex networks in the solid state. The thiophene (B33073) ring may also participate in weaker C—H⋯O or C—H⋯π interactions, further stabilizing the crystal structure.

Table 1: Crystallographic Data for 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol researchgate.net

ParameterValue
Empirical FormulaC₁₈H₁₅NO₃
Formula Weight293.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2200 (15)
b (Å)14.2289 (19)
c (Å)10.2474 (15)
β (°)93.058 (7)
Volume (ų)1488.1 (4)
Z4
Calculated Density (Mg m⁻³)1.309

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

No dedicated studies reporting quantum chemical calculations for 5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid were identified. While research exists on the individual thiophene (B33073) and isoxazole (B147169) rings or their simple derivatives, specific data for the combined molecule is absent.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

There are no published values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO gap for this compound. Consequently, reactivity indices such as chemical potential, hardness, softness, and electrophilicity index, which are derived from FMO analysis, have not been calculated and reported.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps for this compound are not available in the literature. Such maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Without these calculations, a detailed discussion of its electrostatic properties is not possible.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

No published studies were found that utilize Density Functional Theory (DFT) to elucidate the mechanisms of chemical reactions involving this compound. Such studies would provide insights into transition states, activation energies, and reaction pathways, but this research has not been conducted or made public.

Molecular Dynamics Simulations (e.g., Conformational Space Exploration, Solvent Effects)

A search for molecular dynamics (MD) simulations of this compound yielded no results. MD simulations are crucial for understanding the conformational flexibility of a molecule, its behavior in different solvents, and its dynamic interactions, none of which have been documented for this compound.

Ligand-Target Interaction Modeling (Molecular Docking)

There are no available molecular docking studies that specifically investigate the interaction of this compound with any biological target. Although docking is a common method for predicting the binding affinity and orientation of small molecules within protein active sites, this particular compound has not been the subject of such published in-silico investigations. nih.govbrieflands.com

Prediction of Binding Modes with Biomolecular Targets

Molecular docking is a primary computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method explores various possible conformations of the ligand within the binding site of the target and scores them to identify the most likely binding mode.

To perform such a study, a specific biomolecular target would need to be identified based on the compound's intended therapeutic application. For instance, if the compound were being investigated as an anticancer agent, a relevant target might be an enzyme like tubulin. nih.gov The process would involve preparing the 3D structures of both the ligand and the target protein and then using docking software to simulate the binding process. The results would reveal the preferred orientation of the compound in the active site, highlighting key interactions.

Currently, there are no published studies detailing the predicted binding modes of this compound with any specific biomolecular targets.

Estimation of Binding Energies and Interaction Forces

Following the prediction of a binding mode, computational methods can be employed to estimate the binding affinity between the ligand and its target. This is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.gov

These calculations also allow for the detailed analysis of the forces driving the interaction. The primary types of interaction forces that would be analyzed include:

Hydrogen Bonding: The formation of hydrogen bonds between the carboxylic acid or oxazole (B20620) nitrogen of the ligand and amino acid residues in the protein target is a critical factor in stabilizing the complex.

Hydrophobic Interactions: The thiophene ring, being aromatic and nonpolar, would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Van der Waals Forces: These are general attractive or repulsive forces between atoms.

Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the protein.

A data table summarizing these findings would typically be generated. However, as no specific binding studies for this compound have been reported, such a table cannot be constructed.

Interactive Data Table: Illustrative Example of Binding Interaction Analysis (Note: The following is a hypothetical representation of what such data would look like, as no specific studies for the target compound were found.)

Interaction TypeInteracting Ligand Atoms/GroupsInteracting Protein ResiduesDistance (Å)
Hydrogen BondCarboxylic Acid OxygenLYS 1232.1
Hydrogen BondOxazole NitrogenASN 892.5
Hydrophobic InteractionThiophene RingPHE 150, LEU 92N/A
Electrostatic (Pi-Cation)Thiophene RingARG 1103.8

Prediction of Spectroscopic Parameters for Experimental Validation

Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.govnih.gov Density Functional Theory (DFT) is a common method for these predictions. scielo.br

NMR Chemical Shifts: Computational models can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.net By comparing the calculated spectrum with the one obtained experimentally, researchers can verify that the synthesized molecule has the correct structure. Discrepancies between theoretical and experimental values can indicate structural inaccuracies or the presence of different conformers in solution. nih.govscielo.br

UV-Vis Absorption: The electronic transitions of a molecule can be calculated to predict its UV-Vis absorption spectrum. This involves determining the wavelengths at which the molecule absorbs light (λmax). The predicted spectrum can be compared with experimental measurements to aid in structural confirmation and to understand the electronic properties of the compound. The solvent environment can significantly influence UV-Vis spectra, and computational models can account for these effects. researchgate.netekb.eg

As with the binding studies, no specific literature was found that reports the predicted NMR chemical shifts or UV-Vis absorption parameters for this compound.

Interactive Data Table: Illustrative Example of Predicted vs. Experimental Spectroscopic Data (Note: The following is a hypothetical representation, as no specific studies for the target compound were found.)

ParameterPredicted ValueExperimental Value
13C NMR (C=O)165.2 ppm164.8 ppm
13C NMR (C4-Oxazole)110.5 ppm111.2 ppm
1H NMR (Thiophene-H3)7.25 ppm7.28 ppm
UV-Vis λmax (in Ethanol)295 nm298 nm

Exploration of Molecular Recognition and Interactions Non Clinical

Investigation of Specific Molecular Target Interactions

The 5-(thiophen-2-yl)-1,2-oxazole core structure has been identified as a key pharmacophore in the design of molecules that interact with specific biological targets, including enzymes and nuclear receptors.

Research has primarily focused on derivatives of the 5-(thiophen-2-yl)-1,2-oxazole (isoxazole) scaffold as modulators of the Estrogen Receptor alpha (ERα), a critical target in breast cancer therapy. nih.govrsc.org In silico and molecular docking studies have elucidated the binding mechanism, revealing that these compounds can act as ERα inhibitors. nih.gov The inhibitory action is hypothesized to stem from specific interactions within the receptor's ligand-binding domain, which ultimately disrupt the receptor's normal function. nih.gov

The binding of one potent derivative, TTI-6, within the ERα active site is stabilized by a combination of forces. nih.gov Hydrophobic contacts are formed with key leucine (B10760876) residues, while polar interactions and charged interactions with other amino acids further anchor the molecule. nih.gov This binding is thought to disrupt the conformation of helix 12, a primary characteristic of ERα inhibition. nih.gov Structure-activity relationship (SAR) studies underscore the importance of the unsubstituted thiophene (B33073) ring at the 5th position of the isoxazole (B147169) core for potent activity. nih.gov

Table 1: Key Molecular Interactions of a 5-(Thiophen-2-yl)isoxazole Derivative (TTI-6) with Estrogen Receptor alpha (ERα). nih.gov
Interaction TypeInteracting Amino Acid Residues in ERαContributing Moiety of the Ligand
HydrophobicLEU346, LEU384, LEU387Thiophene and Phenyl Rings
PolarTHR347Isoxazole Core / Substituents
Positive ChargeARG394Isoxazole Core / Substituents
Negative ChargeGLU353, ASP351Isoxazole Core / Substituents

Beyond receptor binding, related thiophene-oxazole scaffolds have shown potential as enzyme inhibitors. For instance, derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazole are potent inhibitors of human carbonic anhydrase II (hCA II), an enzyme relevant to glaucoma. nih.gov

Specific mechanistic studies focusing on the ability of 5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid or its close derivatives to directly disrupt cell membrane integrity are not extensively reported in the current scientific literature. The primary mechanisms of action investigated for this class of compounds tend to focus on specific intracellular protein targets rather than direct membrane perturbation.

By targeting nuclear receptors like ERα, derivatives of the 5-(thiophen-2-yl)isoxazole scaffold directly interfere with cellular signaling pathways that govern gene expression, cell proliferation, and survival. nih.gov The inhibition of ERα disrupts the estrogen signaling cascade, a pathway crucial for the growth of certain cancer cells. nih.govrsc.org Downstream effects of this pathway interference have been observed in studies, which report that potent compounds based on this scaffold can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cell lines. nih.govresearchgate.net This indicates a profound impact on the cellular machinery that controls cell fate. The ability of other isoxazole-containing molecules to modulate pathways such as the Akt/p53 and Akt/GSK3β/β-catenin signaling cascades further highlights the potential of this heterocyclic core to serve as a platform for developing pathway modulators. mdpi.comresearchgate.net

Chemo- and Biosensing Applications and Mechanisms

Derivatives of the 5-(thiophen-2-yl)oxazole core have been successfully engineered as highly selective and sensitive fluorescent chemosensors for the detection of various metal ions. rsc.orgresearchgate.net These applications leverage the unique electronic and structural properties of the thiophene-oxazole framework.

The sensing mechanism is predicated on the specific and high-affinity binding of a target metal ion by a recognition group attached to the 5-(thiophen-2-yl)oxazole fluorophore. rsc.org Studies on various Schiff base derivatives of 5-(thiophen-2-yl)oxazole-4-carbohydrazide have demonstrated exceptional selectivity for trivalent cations such as Gallium (Ga³⁺) and Indium (In³⁺) over a wide range of other coexisting metal ions. rsc.orgnih.gov The binding stoichiometry between the sensor molecule and the target ion has been determined through methods like Job's plot analysis and electrospray ionization mass spectrometry (ESI-MS), frequently revealing the formation of a stable 1:2 complex (sensor:ion). rsc.orgresearchgate.netnih.gov This specific complexation is the basis for the sensor's high selectivity.

The detection of target ions is achieved through significant changes in the fluorescence properties of the sensor molecule upon complexation. The most common mechanism is a "turn-on" fluorescence response, where the sensor, which is initially weakly fluorescent, exhibits a strong fluorescence enhancement upon binding the metal ion. rsc.org This is often attributed to a combination of Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET) processes. ssrn.com In the unbound state, the fluorescence is quenched via the PET mechanism; however, upon binding the metal ion, this quenching pathway is suppressed, leading to a dramatic increase in fluorescence intensity. ssrn.com

Furthermore, more complex "off-on-off" sensing systems have been developed. researchgate.netnih.gov In these platforms, a sensor is initially non-fluorescent ("off"), becomes fluorescent upon binding a primary target ion like In³⁺ ("on"), and this fluorescence is then selectively quenched by the addition of a secondary target ion such as Cr³⁺ or Fe³⁺ ("off"). researchgate.netnih.gov This allows for the sequential detection of multiple analytes.

Table 2: Performance Characteristics of Chemosensors Derived from the 5-(Thiophen-2-yl)oxazole Scaffold. rsc.orgnih.gov
Sensor NameTarget Ion(s)Detection Limit (M)Binding Constant (K)Fluorescence Response
L1Ga³⁺6.23 × 10⁻⁸8.54 × 10⁸ M⁻²Turn-on
L2Ga³⁺1.15 × 10⁻⁸1.06 × 10⁸ M⁻²Turn-on
TOQIn³⁺ / Fe³⁺1.75 × 10⁻¹⁰ (for In³⁺)Not ReportedOff-on-off

Emerging Applications in Chemical Sciences and Materials

Role as Building Blocks in Complex Molecule Synthesis

5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid serves as a versatile molecular building block, or scaffold, for the construction of more complex chemical entities. biosynth.com The presence of multiple reactive sites—the carboxylic acid group, the thiophene (B33073) ring, and the oxazole (B20620) ring—allows for a variety of chemical transformations.

The carboxylic acid functional group is a key handle for synthetic elaboration. It can be readily converted into a wide range of other functional groups, such as esters, amides, or acid chlorides. This reactivity is fundamental for its use in multi-step syntheses. For instance, the direct conversion of carboxylic acids into oxazoles is a known synthetic strategy, highlighting the utility of the acid moiety in creating further heterocyclic systems. acs.org

Furthermore, the thiophene and oxazole rings can undergo various substitution reactions, allowing for the attachment of additional molecular fragments to fine-tune the properties of the final compound. This modular approach is crucial in medicinal chemistry and materials science for creating libraries of related compounds with diverse functionalities. The combination of thiophene with other heterocyclic rings is a common strategy to produce hybrid molecules with enhanced biological or material properties.

Derivatives of 1,2-oxazole-4-carboxylates are recognized as valuable amino acid-like building blocks. rjstonline.com This suggests that this compound can be incorporated into peptide-like structures or used in the synthesis of peptidomimetics, which are important in drug discovery.

Potential in Organic Electronic and Photonic Materials

The conjugated system formed by the linkage of the thiophene and oxazole rings endows this compound with potential for applications in organic electronics and photonics. Materials based on thiophene-containing heterocycles are well-regarded for their structural flexibility, high stability, and unique electrochemical and optical characteristics.

Photochromic materials can reversibly change their optical properties, such as color and fluorescence, upon irradiation with light. This behavior makes them suitable for applications in optical data storage, molecular switches, and smart windows. The combination of thiophene and isoxazole (B147169) moieties has been shown to be effective in creating photochromic compounds.

Research on novel diarylethenes incorporating an isoxazole moiety has demonstrated excellent photochromic performance. These molecules undergo reversible cyclization and cycloreversion reactions when exposed to alternating UV and visible light. This process results in a distinct color change and can also be used to switch fluorescence on and off, both in solution and in solid-state films (e.g., PMMA films). The open-ring isomers are typically colorless and fluorescent, while the closed-ring isomers, formed upon UV irradiation, are colored and non-fluorescent.

Interactive Table: Photochromic Properties of a Thiophene-Isoxazole Diarylethene

Property Open-Ring Isomer Closed-Ring Isomer
Appearance Colorless Red / Purple
Absorption Max (Hexane) 288 nm 530 nm
Fluorescence Strong Quenched
Trigger (Closing) UV Light -

| Trigger (Opening) | Visible Light | - |

This reversible isomerization makes such compounds promising candidates for high-density optical data recording and molecular switching devices.

Thiophene-based compounds are a cornerstone of organic semiconductor research due to their excellent charge transport properties. They are extensively used in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The combination of an electron-donating thiophene unit with an electron-accepting unit (like oxazole) creates a "push-pull" architecture. This structure can lower the bandgap of the material, enabling it to absorb a broader range of the solar spectrum, which is advantageous for photovoltaic applications.

The structural framework of this compound is analogous to scaffolds used in acceptor-donor-acceptor (A-D-A) type organic semiconductors. In these materials, the thiophene can act as part of the donor segment, while the oxazole can contribute to the acceptor properties. By modifying the core structure through synthesis, researchers can carefully tune the frontier molecular orbital energy levels (HOMO and LUMO) to optimize performance in electronic devices. Theoretical studies, such as Density Functional Theory (DFT), are often employed to predict the band gaps and electronic properties of these materials before synthesis.

Applications in Catalysis (e.g., as ligands in organometallic or organocatalytic systems)

Heterocyclic compounds containing nitrogen and sulfur atoms, such as those found in this compound, are common structural motifs in ligands used for organometallic catalysis. The lone pairs of electrons on the nitrogen and sulfur atoms can coordinate to metal centers, influencing the metal's reactivity and selectivity in catalytic cycles. Thiophenes are known to coordinate with various transition metals, and their derivatives can be used in catalytic processes like asymmetric functionalization. researchgate.netrsc.org Similarly, isoxazoles can be involved in transition metal-catalyzed reactions and rearrangements. rsc.org

However, direct applications of this compound as a ligand in catalysis are not extensively documented in current literature. The carboxylic acid group could potentially serve as an anchoring point for immobilization on a solid support or act as a coordinating group itself, in addition to the heteroatoms on the rings. The bifunctional nature of the molecule, possessing both potential coordination sites (N, S, O) and a reactive carboxylic acid, suggests it could be a candidate for the design of novel ligands for various catalytic transformations, though this remains an area for future exploration.

Theoretical Framework for Future Materials Design based on Oxazole-Thiophene Scaffolds

Computational and theoretical studies are vital for accelerating the design and discovery of new materials. Methods like Density Functional Theory (DFT) allow researchers to predict the geometric and electronic structures, optical properties, and reactivity of novel molecules before engaging in potentially complex and time-consuming synthesis.

For materials based on oxazole-thiophene scaffolds, theoretical investigations can provide crucial insights. For instance, joint experimental and theoretical studies on thiophene- and furan-based oxazole and isoxazole derivatives have been conducted to understand their fundamental properties. Computational models can calculate key parameters that are essential for electronic applications:

HOMO/LUMO Energy Levels: These determine the charge injection and transport properties in semiconductors and the open-circuit voltage in photovoltaic cells.

Band Gap: This dictates the optical absorption spectrum of the material, which is critical for light-harvesting applications.

Intramolecular Charge Transfer (ICT): Calculations can elucidate the "push-pull" nature of the molecule, which influences its non-linear optical properties and fluorescence.

By systematically modifying the structure of the this compound scaffold in silico (e.g., by adding different substituent groups) and calculating the resulting properties, a theoretical framework can be established. This framework can guide synthetic chemists to target specific molecules with optimized characteristics for applications in organic electronics, photonics, or catalysis, thereby streamlining the materials development process.

Conclusions and Future Research Directions

Summary of Current Research Status and Knowledge Gaps for 5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid

The current body of scientific literature contains a notable absence of dedicated research on this compound. While numerous studies have investigated derivatives of this compound, particularly esters and amides, the parent carboxylic acid has not been the primary subject of synthesis, characterization, or application-focused research.

Key Knowledge Gaps:

Synthesis and Characterization: There is no established, detailed synthetic protocol specifically for this compound in peer-reviewed literature. Consequently, comprehensive characterization data, including crystal structure, detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, UV-Vis), and thermal properties (TGA, DSC), are not available.

Physicochemical Properties: Fundamental physicochemical properties such as solubility in various solvents and the acid dissociation constant (pKa) have not been experimentally determined. This data is crucial for understanding its behavior in biological and chemical systems.

Biological Activity: Although the broader class of thiophene-isoxazole derivatives has shown promising antimicrobial and anticancer activities, the specific biological profile of this compound remains uninvestigated. e-journals.inrsc.orgnih.gov There is no data on its efficacy against microbial strains, cancer cell lines, or its potential for enzyme inhibition. nih.gov

Coordination Chemistry and Material Science: The potential of this molecule as a ligand for the formation of metal complexes and the catalytic applications of such complexes are unexplored. jocpr.com Similarly, its utility as a monomer or building block in the development of functional polymers or organic electronic materials has not been reported. mdpi.comacs.orgrsc.org

Unaddressed Research Questions and Methodological Challenges

The significant knowledge gaps surrounding this compound give rise to several pressing research questions:

What is the most efficient and scalable synthetic route to produce high-purity this compound?

What are the precise structural and electronic properties of the molecule, and how do they compare to its ester and amide derivatives?

Does the presence of the free carboxylic acid group enhance or diminish the biological activities observed in its derivatives?

Can this compound act as a versatile ligand for the synthesis of novel coordination polymers or metal-organic frameworks with interesting catalytic or material properties?

A primary methodological challenge will be the initial synthesis and purification of the compound in sufficient quantities and purity to enable thorough characterization and screening. The potential for the carboxylic acid group to influence the stability and reactivity of the isoxazole (B147169) ring under various conditions will also need to be carefully considered. researchgate.net

Prospects for Advanced Synthetic Strategies and Diversification

Future research should prioritize the development of a robust synthetic methodology for this compound. Established methods for isoxazole synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, could be adapted for this purpose. youtube.com

Once a reliable synthesis is established, a significant opportunity lies in the diversification of the core structure. This could involve:

Substitution on the Thiophene (B33073) Ring: Introducing various substituents onto the thiophene ring to modulate the electronic properties and steric profile of the molecule.

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a wider range of functional groups, including acyl halides, anhydrides, and more complex amides and esters, to create a library of derivatives for structure-activity relationship (SAR) studies.

Potential for Novel Applications in Interdisciplinary Chemical and Material Sciences

The unique structural features of this compound suggest a range of potential applications that warrant future investigation:

Medicinal Chemistry: Given the known biological activities of related compounds, a thorough screening of this molecule for its antimicrobial, antifungal, anticancer, and enzyme inhibitory properties is a logical and promising avenue. mdpi.comnih.govnih.gov

Coordination Chemistry: The presence of multiple potential coordination sites (the carboxylic acid oxygen atoms, the isoxazole nitrogen and oxygen atoms, and the thiophene sulfur atom) makes it an attractive candidate for the synthesis of novel metal complexes with potentially interesting magnetic, optical, or catalytic properties.

Materials Science: The thiophene moiety is a well-established component of organic electronic materials. beilstein-journals.orggoogle.com The incorporation of the isoxazole and carboxylic acid groups could lead to the development of new functional polymers with unique charge transport, photophysical, or sensing capabilities.

Q & A

(Basic) What synthetic methodologies are employed to prepare 5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid?

Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common route includes:

  • Step 1: Formation of the oxazole ring via cyclocondensation of thiophene-2-carboxylic acid derivatives with nitriles or amides under acidic conditions (e.g., sodium acetate in acetic acid at reflux) .
  • Step 2: Functionalization of the oxazole core with thiophene substituents using cross-coupling reactions (e.g., Suzuki-Miyaura) catalyzed by Pd complexes .
  • Step 3: Carboxylic acid group introduction via hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH in methanol) .
    Key considerations: Solvent choice (polar aprotic solvents for coupling), temperature control (±2°C), and purification via recrystallization (using ethanol/water mixtures) .

(Basic) How is the structure of this compound verified experimentally?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy: 1^1H and 13^{13}C NMR to identify proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, oxazole protons at δ 8.1–8.3 ppm) .
  • Mass spectrometry (HRMS): Exact mass matching for molecular ion peaks (e.g., C8_8H5_5NO3_3S requires m/z 195.0997) .
  • X-ray crystallography: For unambiguous confirmation of regiochemistry, particularly for distinguishing oxazole-thiophene connectivity .

(Advanced) How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:
Discrepancies often arise from:

  • Impurity profiles: Use HPLC with UV detection (λ = 254 nm) to quantify byproducts (e.g., unreacted thiophene precursors) .
  • Reaction conditions: Optimize catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4 vs. 2 mol%) and solvent purity (e.g., anhydrous DMF vs. technical grade) .
  • Kinetic studies: Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., oxazole ring closure) .
    Example: A 20% yield increase was achieved by replacing THF with DMF in Pd-mediated coupling .

(Advanced) What computational strategies predict the biological activity of this compound?

Answer:

  • Docking simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR models: Correlate electronic parameters (HOMO-LUMO gaps, logP) with antimicrobial IC50_{50} values from assays .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS software) .
    Validation: Compare computational predictions with in vitro assays (e.g., MIC values against S. aureus) .

(Basic) What are the key physicochemical properties influencing its reactivity?

Answer:

  • Acidity (pKa): The carboxylic acid group (pKa ~2.5) facilitates salt formation with amines (e.g., triethylamine) for solubility tuning .
  • Thermal stability: Decomposition above 200°C (TGA data) necessitates low-temperature storage (<4°C) .
  • Solubility: Limited in water (0.1 mg/mL), but enhanced in DMSO (50 mg/mL) for biological assays .

(Advanced) How can regioselective functionalization of the oxazole and thiophene rings be achieved?

Answer:

  • Oxazole ring: Electrophilic substitution at C-5 via directed ortho-metalation (e.g., LDA at -78°C) .
  • Thiophene ring: Friedel-Crafts acylation at C-3 using AlCl3_3 as a Lewis acid .
  • Protection/deprotection: Use tert-butyl esters for carboxylic acid protection during thiophene functionalization .
    Example: Selective bromination of thiophene (NBS in CCl4_4) without oxazole ring modification .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with carboxylic acid) .
  • Ventilation: Use fume hoods during synthesis (volatile byproducts like SO2_2 possible) .
  • Waste disposal: Neutralize acidic waste with NaHCO3_3 before disposal .

(Advanced) How do structural analogs (e.g., furan vs. thiophene substitution) affect bioactivity?

Answer:

  • Thiophene analogs: Higher lipophilicity (logP +0.5) enhances membrane permeability in antifungal assays .
  • Furan analogs: Reduced metabolic stability (CYP450 oxidation) compared to thiophene derivatives .
    Data example: 5-(Thiophen-2-yl) showed MIC = 8 µg/mL against C. albicans vs. 32 µg/mL for furan analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.